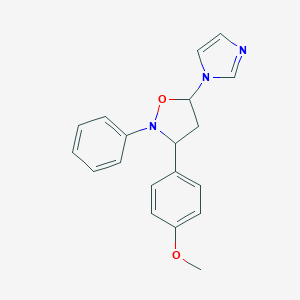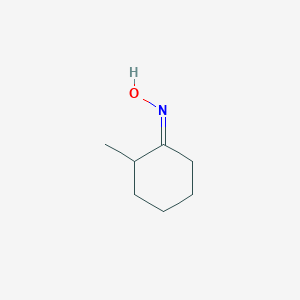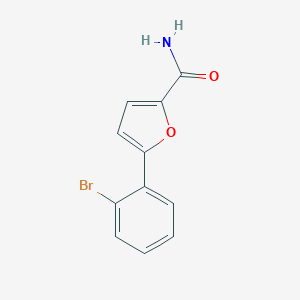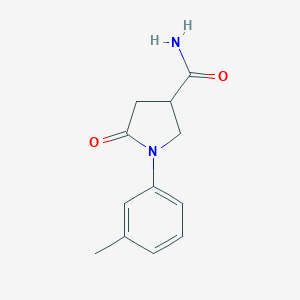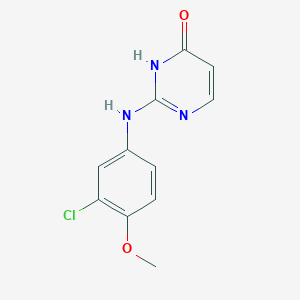
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone, also known as PD0325901, is a small molecule inhibitor that selectively targets mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and 2. It has been extensively studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit the MAPK pathway, which is frequently dysregulated in cancer cells.
Wirkmechanismus
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone inhibits MEK1 and MEK2, which are upstream kinases in the MAPK pathway. This leads to downstream inhibition of extracellular signal-regulated kinase (ERK) 1 and 2, which are critical mediators of cell proliferation, survival, and differentiation. Inhibition of the MAPK pathway by 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest, apoptosis, and differentiation, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has also been shown to inhibit angiogenesis and invasion. These effects are thought to be mediated through downstream inhibition of ERK1 and 2.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has several advantages for lab experiments. It is a highly selective inhibitor of MEK1 and MEK2, which reduces the potential for off-target effects. Additionally, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been extensively characterized in preclinical studies, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
One limitation of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone is that it may not be effective in all cancer types. Additionally, the development of resistance to 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been reported in some cancer cell lines, which may limit its long-term efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Additionally, there is ongoing research on the use of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone in combination with immunotherapy to enhance anti-tumor immune responses. Finally, there is interest in the development of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone analogs with improved pharmacokinetic properties and efficacy.
Synthesemethoden
The synthesis of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone involves several steps, including the formation of a pyrimidine ring, introduction of a chlorine atom, and attachment of a methoxy group. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been widely used in scientific research for its ability to inhibit the MAPK pathway. It has been shown to be effective in a variety of cancer cell lines, including melanoma, colon, and lung cancer. Additionally, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been used in preclinical studies to investigate its potential therapeutic applications in other diseases, such as neurofibromatosis type 1 and Noonan syndrome.
Eigenschaften
Produktname |
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone |
|---|---|
Molekularformel |
C11H10ClN3O2 |
Molekulargewicht |
251.67 g/mol |
IUPAC-Name |
2-(3-chloro-4-methoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-9-3-2-7(6-8(9)12)14-11-13-5-4-10(16)15-11/h2-6H,1H3,(H2,13,14,15,16) |
InChI-Schlüssel |
MDGXFIRSDHBGIP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC2=NC=CC(=O)N2)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC2=NC=CC(=O)N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
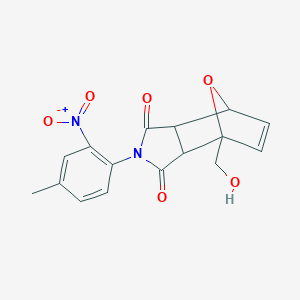
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)

